エテルカルセチド塩酸塩
説明
この化合物はカルシウム感知受容体に直接結合することで、血中の副甲状腺ホルモンとカルシウムの濃度を低下させる .
2. 製法
合成経路および反応条件: ベルカルセチド塩酸塩の合成には、ペプチド結合の形成とジスルフィド橋の導入を含む複数の段階が含まれます。このプロセスは通常、固相ペプチド合成法で始まり、アミノ酸が成長中のペプチド鎖に順次付加されます。 最終生成物は、その後、樹脂から切断され、高速液体クロマトグラフィーを用いて精製される .
工業生産方法: ベルカルセチド塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と有効性を確保するための厳格な品質管理措置が含まれます。 この化合物は通常、汚染を防ぐために無菌状態で製造され、最終生成物は静脈内注射用の溶液として製剤化される .
科学的研究の応用
作用機序
ベルカルセチド塩酸塩は、副甲状腺のカルシウム感知受容体に結合して活性化することによって機能します。この結合は、受容体の細胞外カルシウムに対する感度を高め、副甲状腺ホルモンの分泌を低下させます。 副甲状腺ホルモンのレベルが低下すると、血清カルシウムとリンのレベルが低下し、二次性副甲状腺機能亢進症に伴う合併症を軽減します .
類似の化合物:
シナカルセト: 二次性副甲状腺機能亢進症の治療に使用される別のカルシミメティック薬。ベルカルセチド塩酸塩とは異なり、シナカルセトは経口投与されます。
ウパカルセト: 作用機序が似ていますが、薬物動態が異なる新しいカルシミメティック薬.
独自性: ベルカルセチド塩酸塩は、静脈内投与によりカルシウム感知受容体に直接的で即時の影響を与えることができるため、独自性があります。 この投与経路は、血液透析を受けている患者にとって特に有用であり、各透析セッションの最後に簡単に投与することができます .
生化学分析
Biochemical Properties
Etelcalcetide hydrochloride plays a crucial role in biochemical reactions by acting as an allosteric activator of the calcium-sensing receptor (CaSR) on the parathyroid gland . This interaction enhances the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion . The compound interacts with various biomolecules, including serum albumin, through reversible disulfide exchange . This interaction is essential for its stability and function in the bloodstream.
Cellular Effects
Etelcalcetide hydrochloride influences various cellular processes, particularly in the parathyroid gland. By activating the calcium-sensing receptor, it reduces the secretion of parathyroid hormone, which in turn affects calcium and phosphorus metabolism . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to decreased parathyroid cell proliferation and reduced levels of fibroblast growth factor-23 . Additionally, etelcalcetide hydrochloride has been shown to prevent vascular calcification in animal models of renal insufficiency .
Molecular Mechanism
The molecular mechanism of etelcalcetide hydrochloride involves its binding to the calcium-sensing receptor on the parathyroid gland . This binding results in allosteric activation of the receptor, leading to a reduction in parathyroid hormone secretion . The compound’s interaction with the receptor involves reversible disulfide exchange with endogenous thiols, forming conjugates with serum albumin . This mechanism ensures the stability and prolonged activity of etelcalcetide hydrochloride in the bloodstream.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of etelcalcetide hydrochloride have been observed over extended periods. Studies have shown that the compound maintains its efficacy in reducing parathyroid hormone levels for up to 52 weeks in hemodialysis patients . The stability of etelcalcetide hydrochloride is supported by its reversible disulfide exchange with serum albumin, which helps maintain its activity over time . Long-term studies have not identified any new safety concerns, indicating the compound’s stability and sustained efficacy .
Dosage Effects in Animal Models
The effects of etelcalcetide hydrochloride vary with different dosages in animal models. In studies involving rats with adenine-induced chronic kidney disease, etelcalcetide hydrochloride effectively reduced parathyroid hormone levels and prevented vascular calcification . Higher doses were associated with more significant reductions in parathyroid hormone and fibroblast growth factor-23 levels . Excessive doses led to adverse effects such as hypocalcemia and related symptoms .
Metabolic Pathways
Etelcalcetide hydrochloride is not metabolized by cytochrome P450 enzymes . Instead, it undergoes biotransformation in the blood through reversible disulfide exchange with endogenous thiols, primarily forming conjugates with serum albumin . This metabolic pathway ensures the compound’s stability and prolonged activity in the bloodstream.
Transport and Distribution
Etelcalcetide hydrochloride is transported and distributed within the body primarily through the bloodstream . The compound’s interaction with serum albumin via reversible disulfide exchange facilitates its transport and distribution . This interaction helps maintain the compound’s stability and ensures its effective delivery to target tissues, particularly the parathyroid gland .
Subcellular Localization
The subcellular localization of etelcalcetide hydrochloride is primarily associated with the calcium-sensing receptor on the parathyroid gland . The compound’s binding to this receptor leads to its activation and subsequent reduction in parathyroid hormone secretion . The reversible disulfide exchange with serum albumin also plays a role in maintaining the compound’s stability and activity within the bloodstream .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Velcalcetide Hydrochloride involves multiple steps, including the formation of peptide bonds and the incorporation of disulfide bridges. The process typically starts with the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of Velcalcetide Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination, and the final product is formulated as a solution for intravenous injection .
化学反応の分析
反応の種類: ベルカルセチド塩酸塩は、その合成中に主にペプチド結合形成とジスルフィド橋形成を受けます。これらの反応は、化合物の安定性と機能にとって重要です。
一般的な試薬と条件:
ペプチド結合形成: この反応には通常、N,N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬が使用されます。
ジスルフィド橋形成: この反応は、ヨウ素や空気酸化などの酸化剤によって制御された条件下で促進される.
生成される主な生成物: これらの反応から生成される主な生成物は、ベルカルセチド塩酸塩そのものであり、これはその生物学的活性を担う複数のジスルフィド橋を持つ安定したペプチドである .
4. 科学研究への応用
ベルカルセチド塩酸塩は、特に医学と生物学の分野で、いくつかの科学研究への応用があります。
医学: これは主に、血液透析を受けている患者の二次性副甲状腺機能亢進症の治療に使用されます。
生物学: 研究では、体内のカルシウム恒常性を維持するために重要なカルシウム感知受容体を調節する役割が調べられています.
産業: この化合物は、カルシウム感知受容体を標的とした新しい治療薬の開発にも使用できる可能性があることが調査されています.
類似化合物との比較
Cinacalcet: Another calcimimetic agent used for the treatment of secondary hyperparathyroidism. Unlike Velcalcetide Hydrochloride, Cinacalcet is administered orally.
Upacicalcet: A newer calcimimetic agent with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Velcalcetide Hydrochloride is unique due to its intravenous administration, which allows for direct and immediate effects on the calcium-sensing receptor. This route of administration is particularly beneficial for patients undergoing hemodialysis, as it can be conveniently administered at the end of each dialysis session .
生物活性
Etelcalcetide hydrochloride, marketed under the name Parsabiv, is a novel calcimimetic agent primarily used for managing secondary hyperparathyroidism (sHPT) in patients undergoing hemodialysis due to chronic kidney disease (CKD). This article delves into the biological activity of etelcalcetide, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Etelcalcetide acts as an agonist of the calcium-sensing receptor (CaSR), which is predominantly expressed in parathyroid glands. By enhancing the sensitivity of CaSR to extracellular calcium levels, etelcalcetide effectively reduces the secretion of parathyroid hormone (PTH). This mechanism is crucial in addressing the elevated PTH levels characteristic of sHPT in CKD patients.
- Binding Affinity : The compound binds to CaSR with an effective concentration () of approximately 0.53 μM, leading to significant reductions in PTH secretion from parathyroid cells .
- Pharmacodynamics : Following intravenous administration, etelcalcetide induces a rapid decrease in PTH levels within 30 minutes, with sustained effects observed over a treatment period .
Clinical Efficacy
Numerous clinical trials have established the efficacy of etelcalcetide in reducing serum PTH levels compared to traditional treatments like cinacalcet.
Key Findings from Clinical Trials
-
Randomized Controlled Trials :
- In a study involving 683 patients undergoing hemodialysis, 68.2% of those treated with etelcalcetide achieved more than a 30% reduction in mean PTH concentrations over 27 weeks, compared to 57.7% for those receiving cinacalcet .
- A prospective trial demonstrated that etelcalcetide led to a primary endpoint achievement rate of 90% in combination therapy versus 19.5% in the control group .
- Long-term Efficacy :
Data Table: Clinical Trial Outcomes
Safety Profile
The safety profile of etelcalcetide has been evaluated extensively across various studies:
- Adverse Effects : The most common adverse events include hypocalcemia (43.3%), diarrhea (10.8%), and nausea (9.6%). Symptomatic hypocalcemia was reported in about 3.7% of patients .
- Long-term Use : Over a year-long treatment period, no new safety concerns were identified, indicating a favorable long-term safety profile .
Case Studies and Real-World Data
A real-world study involving 2,596 new users of etelcalcetide indicated significant reductions in PTH levels post-initiation:
- Mean PTH Reduction : From an initial mean level of 948 pg/mL to 566 pg/mL after one year.
- Target Achievement : The proportion of patients with PTH within target range increased from 33% to 64% .
Data Table: Real-World Outcomes
Time Point | Mean PTH Level (pg/mL) | % Patients Within Target Range |
---|---|---|
Baseline | 948 | 33% |
One Year | 566 | 64% |
特性
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMSZGKHGQUHG-WZDHWKSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74ClN21O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158103 | |
Record name | Velcalcetide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334237-71-6 | |
Record name | Etelcalcetide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velcalcetide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETELCALCETIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。